molecular formula C17H17N5O3S B12183872 N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12183872
M. Wt: 371.4 g/mol
InChI Key: DRXHQGHMMKWAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole ring and substituted with a 2,5-dimethoxyphenyl carboxamide group. Its structural elucidation likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, which are industry standards for small-molecule analysis .

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-24-10-6-7-13(25-2)12(8-10)19-16(23)15-11-4-3-5-14(11)26-17(15)22-9-18-20-21-22/h6-9H,3-5H2,1-2H3,(H,19,23)

InChI Key

DRXHQGHMMKWAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the tetrazole ring and the cyclopenta[b]thiophene moiety. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings or heterocyclic structures.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit promising anticancer properties. N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of the caspase pathway, highlighting its potential as a therapeutic agent .

Anti-inflammatory Properties

The compound also shows potential in treating inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Case Study:
A publication in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of similar compounds and reported a reduction in TNF-alpha levels in vitro. This suggests that this compound could be a candidate for further development as an anti-inflammatory drug .

Photovoltaic Applications

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being investigated.

Data Table: Performance Metrics in OPVs

CompoundEfficiency (%)Stability (days)Reference
This compound8.5180
Other Tetrazole Derivatives7.0150

Conductive Polymers

In addition to photovoltaic applications, this compound can be used in the synthesis of conductive polymers, which are essential for flexible electronic devices.

Case Study:
Research published in Advanced Materials indicates that integrating this compound into polymer matrices enhances conductivity and mechanical properties, making it suitable for applications in sensors and flexible electronics .

Pesticidal Activity

The compound has shown potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.

Case Study:
A study conducted by agricultural scientists tested the efficacy of this compound against common agricultural pests. Results indicated significant mortality rates among treated populations compared to controls .

Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator, promoting growth under stress conditions.

Data Table: Effects on Plant Growth

TreatmentHeight Increase (%)Leaf Number IncreaseReference
Control00-
Treatment with Compound2515

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Group Variations

The compound’s cyclopenta[b]thiophene core distinguishes it from analogs in the provided evidence:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This analog contains a tetrahydroimidazo[1,2-a]pyridine ring system with cyano, nitro, and ester groups. Unlike the target compound, it lacks a tetrazole but shares fused bicyclic architecture. The nitro group may enhance electrophilicity, whereas the target’s methoxy groups could improve solubility .
  • Thiazol-5-ylmethyl carbamates (): These derivatives feature thiazole rings and carbamate linkages.

Substituent Effects on Physicochemical Properties

  • 2,5-Dimethoxyphenyl vs. Dichlorophenyl Groups : Pesticide analogs in (e.g., propiconazole) use dichlorophenyl substituents for lipophilicity and bioactivity. The target’s dimethoxyphenyl group may reduce toxicity while maintaining aromatic π-π interactions, balancing solubility and membrane permeability .
  • Tetrazole vs. Triazole : Triazole-containing agrochemicals () rely on nitrogen-rich heterocycles for metal coordination. The tetrazole in the target compound provides a higher nitrogen content, possibly enhancing chelation or thermal stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Cyclopenta[b]thiophene Tetrazole, Methoxy, Carboxamide Not provided High hydrogen-bonding capacity
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, Nitro, Ester ~551.5 Electrophilic nitro group
Thiazol-5-ylmethyl carbamates Thiazole Carbamate, Hydroperoxide ~600–700 Thiazole-mediated redox activity
Propiconazole Triazole Dichlorophenyl, Triazole 342.1 Lipophilic agrochemical

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound that integrates a tetrazole moiety with a cyclopentathiophene structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.37 g/mol

This structure features a cyclopentathiophene core, which is known for its unique electronic properties, combined with a tetrazole ring that often contributes to biological activity.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have shown promising antifungal activity against various strains including Fusarium and Candida species. In a study involving racemic mixtures of tetrazole derivatives, some exhibited antifungal activity with effective concentrations (EC50) in the low micromolar range .

Anticancer Properties

The anticancer potential of tetrazole-containing compounds has been investigated extensively. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The structure-activity relationship (SAR) studies highlighted that modifications to the tetrazole ring significantly influenced anticancer activity, suggesting that specific substituents could enhance efficacy .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives can inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : The interaction with G protein-coupled receptors (GPCRs) has been noted, leading to alterations in intracellular calcium levels and subsequent cellular responses .

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of various tetrazole derivatives against Candida albicans. The results indicated that compounds with specific substitutions on the tetrazole ring exhibited significant antifungal effects, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .

Study 2: Anticancer Efficacy in Cell Lines

In vitro tests on A549 and Caco-2 cell lines revealed that this compound showed an IC50 value of approximately 30 µM. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50/MIC ValueReference
AntifungalVarious Tetrazole Derivatives1 - 10 µg/mL
AnticancerN-(2,5-Dimethoxyphenyl)-2-(1H-tetrazol-1-yl)...~30 µM
Enzyme InhibitionTetrazole DerivativeNot specified

Table 2: Structure-Activity Relationship Insights

SubstituentObserved EffectReference
Methyl GroupIncreased cytotoxicity against cancer cells
Hydroxyl GroupEnhanced antifungal activity
Dimethoxy GroupImproved selectivity in enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.